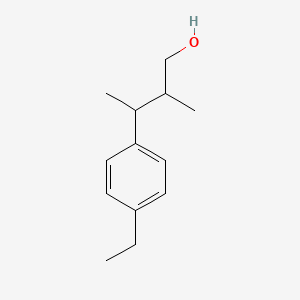

3-(4-Ethylphenyl)-2-methylbutan-1-ol

Descripción

3-(4-Ethylphenyl)-2-methylbutan-1-ol is a branched aliphatic alcohol substituted with a 4-ethylphenyl group at the third carbon. Its structure combines a hydrophobic aromatic moiety (4-ethylphenyl) with a polar hydroxyl group, making it a candidate for applications in organic synthesis, fragrance development, or agrochemical formulations.

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-12-5-7-13(8-6-12)11(3)10(2)9-14/h5-8,10-11,14H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWCDLLCEQTJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethylphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(4-Ethylphenyl)-2-methylbutanal or 3-(4-Ethylphenyl)-2-methylbutanoic acid.

Reduction: 3-(4-Ethylphenyl)-2-methylbutane.

Substitution: 4-nitro-3-(4-ethylphenyl)-2-methylbutan-1-ol.

Aplicaciones Científicas De Investigación

3-(4-Ethylphenyl)-2-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-Ethylphenyl)-2-methylbutan-1-ol, enabling comparative analysis of substituent effects and functional group interactions:

4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol

- Structure : Features a methoxyphenyl group and a tertiary alcohol.

- Synthesis : Prepared via photoredox catalysis using 1-ethyl-4-methoxybenzene and 3-methyl-1,3-butanediol .

- Key Differences :

- The methoxy group increases polarity compared to the ethyl substituent in the target compound, likely enhancing water solubility.

- The tertiary alcohol (position 2) reduces hydrogen-bonding capacity relative to the primary alcohol in this compound.

Racemic 2-Methylbutan-1-ol

- Structure : A simpler analog lacking the aromatic substituent.

- Bioactivity : Used in field bioassays as an aggregation pheromone component for beetles (P. lecontei) .

- Key Differences :

- Absence of the 4-ethylphenyl group results in lower molecular weight (C₅H₁₂O vs. C₁₃H₂₀O) and higher volatility.

- Reduced steric hindrance may enhance diffusivity in biological systems.

Hypothetical Analogs: 3-(4-Methylphenyl)-2-methylbutan-1-ol

- Structure : Replaces the ethyl group with a methyl substituent.

- Inferred Properties :

- Reduced lipophilicity (logP ~2.8 vs. ~3.5 for the ethyl derivative), affecting membrane permeability.

- Lower thermal stability due to decreased van der Waals interactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound could be synthesized via methods similar to those for 4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol, substituting 4-ethylbenzene derivatives in photoredox reactions .

- Primary alcohols (as in the target compound) exhibit stronger hydrogen-bonding than tertiary alcohols, possibly improving binding to biological targets .

- Applications : While 2-methylbutan-1-ol is used in pheromones, the aromatic substitution in this compound may broaden its utility in controlled-release formulations or as a chiral intermediate in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.